Hexanamide, 6-amino-N-methyl-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-N-methylhexanamide typically involves the reaction of hexanoic acid with methylamine and ammonia under controlled conditions.
Industrial Production Methods
Industrial production methods for 6-Amino-N-methylhexanamide may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
6-Amino-N-methylhexanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides and amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized amides .
Scientific Research Applications
6-Amino-N-methylhexanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research explores its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Amino-N-methylhexanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Hexanamide: The parent compound without the amino and methyl substitutions.
N-Methylhexanamide: Similar structure but lacks the amino group.
6-Aminohexanamide: Similar structure but lacks the methyl group
Uniqueness
6-Amino-N-methylhexanamide is unique due to the presence of both the amino and methyl groups, which confer specific chemical and biological properties.
Properties
CAS No. |
23435-13-4 |
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Molecular Formula |
C7H16N2O |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
6-amino-N-methylhexanamide |
InChI |
InChI=1S/C7H16N2O/c1-9-7(10)5-3-2-4-6-8/h2-6,8H2,1H3,(H,9,10) |
InChI Key |
BUSHYIBZUMHUEU-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CCCCCN |
Origin of Product |
United States |
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